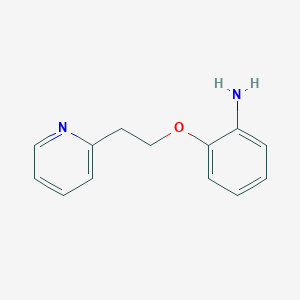

2-(2-Pyridin-2-ylethoxy)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-Pyridin-2-ylethoxy)aniline is an organic compound with the molecular formula C13H14N2O and a molecular weight of 214.26 g/mol. This compound is known for its potential biological activities and is used in the synthesis of novel heterocyclic compounds.

Vorbereitungsmethoden

The synthesis of 2-(2-Pyridin-2-ylethoxy)aniline involves several methods. One common approach is the reaction of 2-bromoethylpyridine with aniline in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

2-(2-Pyridin-2-ylethoxy)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.

Substitution: Nucleophilic substitution reactions can occur, where the aniline group can be replaced by other nucleophiles under appropriate conditions

Wissenschaftliche Forschungsanwendungen

2-(2-Pyridin-2-ylethoxy)aniline has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds with potential biological activities.

Biology: The compound is studied for its potential anti-inflammatory and anti-fibrotic properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating diseases such as fibrosis and inflammation.

Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(2-Pyridin-2-ylethoxy)aniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby reducing inflammation . The compound’s structure allows it to bind to these targets effectively, leading to its biological effects.

Vergleich Mit ähnlichen Verbindungen

2-(2-Pyridin-2-ylethoxy)aniline can be compared with other similar compounds such as:

2-(Pyridin-2-yl)pyrimidine derivatives: These compounds also exhibit a wide range of pharmacological activities, including anti-fibrotic and anti-inflammatory properties.

Pyridine derivatives: Compounds like Sulfapyridine and thienopyridine are known for their antibacterial properties.

Biologische Aktivität

2-(2-Pyridin-2-ylethoxy)aniline, a compound characterized by the presence of a pyridine ring and an ethoxy group attached to an aniline moiety, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N2O. Its structural uniqueness arises from the arrangement of functional groups that may influence its chemical reactivity and biological interactions. The compound's ethoxy substitution enhances its solubility, potentially altering its interaction profiles with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in various biochemical pathways, leading to altered cellular functions.

- Receptor Interaction : It can act as an agonist or antagonist at certain receptors, modulating their activity and influencing physiological responses.

- Cell Cycle Modulation : Similar compounds have been shown to affect cell cycle progression, particularly in cancer cells, by inducing apoptosis or cell cycle arrest.

Anticancer Activity

Recent studies have investigated the anticancer properties of compounds related to this compound. For instance, a series of substituted pyrimidines were evaluated for their ability to induce apoptosis in cancer cell lines. One notable compound demonstrated an EC50 value of 18 nM in T47D breast cancer cells, indicating significant potency in inducing caspase activation .

Anti-Fibrotic Effects

In a study assessing anti-fibrotic activities against immortalized rat hepatic stellate cells (HSC-T6), several derivatives were found to exhibit superior effects compared to standard treatments like Pirfenidone. This suggests that this compound and its derivatives may hold therapeutic promise in treating liver fibrosis.

Case Studies and Research Findings

- Apoptosis Induction :

- C-H Amination :

-

Oxidative Transformations :

- The compound can undergo oxidative transformations leading to the formation of quinazolinone derivatives when reacted with formamide or nitroindole, further expanding its synthetic utility.

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 3-(Pyridin-2-ylmethoxy)aniline | 105326-56-5 | 0.98 |

| 4-(Pyridin-2-ylmethoxy)aniline | 102137-46-2 | 0.91 |

| 3-Chloro-4-(pyridin-2-ylmethoxy)aniline | 524955-09-7 | 0.84 |

| 4-(Quinolin-2-ylmethoxy)aniline | 105326-95-2 | 0.91 |

This table illustrates the structural similarities between various compounds and highlights how slight modifications can affect biological activity.

Eigenschaften

IUPAC Name |

2-(2-pyridin-2-ylethoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c14-12-6-1-2-7-13(12)16-10-8-11-5-3-4-9-15-11/h1-7,9H,8,10,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVEYDZDGZDCVQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OCCC2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.